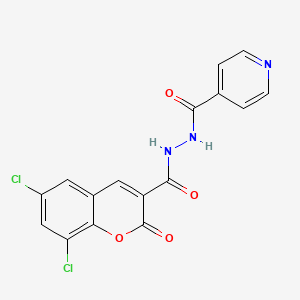![molecular formula C17H19N3O3 B6479895 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 898189-58-7](/img/structure/B6479895.png)
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide (hereafter referred to as 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-oxolan-2-ylmethylacetamide or 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA) is a synthetic compound that has been studied for its potential therapeutic applications. 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects, and its potential uses in laboratory experiments and clinical research are being actively explored.
Mecanismo De Acción
The exact mechanism of action of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cell growth. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, such as cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, suppress the immune system, and inhibit the growth of cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA in laboratory experiments include its low toxicity, its relatively low cost, and its ability to be synthesized in a relatively straightforward manner. However, there are also some potential limitations to its use in laboratory experiments. These include its limited solubility in aqueous solutions, its instability in the presence of light or heat, and its potential to interfere with other compounds in the reaction mixture.
Direcciones Futuras
Given the potential therapeutic applications of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA, there are a number of future directions that could be explored. These include further studies into the mechanism of action of the compound, the development of more efficient synthesis methods, and the exploration of its potential use in clinical trials. In addition, further research into the biochemical and physiological effects of the compound could be conducted, as well as studies into the potential toxicological effects of long-term exposure.
Métodos De Síntesis
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is synthesized through a process known as the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide and an alkyl boronic acid to form a carbon-carbon bond. The aryl halide used in the reaction is 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl chloride and the alkyl boronic acid is (oxolan-2-yl)methyl boronic acid. The reaction is catalyzed by a palladium catalyst.
Aplicaciones Científicas De Investigación
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunosuppressive, and anti-cancer properties in laboratory studies. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(18-11-14-7-4-10-23-14)12-20-17(22)9-8-15(19-20)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHLULCNRGLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3,8-bis[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479816.png)
![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6479818.png)
![9-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479826.png)
![1,6,7-trimethyl-3-(2-methylpropyl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479831.png)
![3,4,9-trimethyl-1,7-bis[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479836.png)
![1-[(2,6-dichlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479840.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1-[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479842.png)
![ethyl 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479851.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479852.png)
![9-benzyl-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479864.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479878.png)
![1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6479879.png)
![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)
